6,7-dimethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one
Description
6,7-Dimethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one is a synthetic coumarin derivative with structural modifications designed to enhance its pharmacological profile. The coumarin core (2H-chromen-2-one) is substituted with methyl groups at positions 6 and 7, which are known to improve metabolic stability by sterically hindering oxidative degradation . At position 4, a piperazinylmethyl group is attached, further functionalized with a (2E)-3-phenylprop-2-en-1-yl (cinnamyl) moiety.
Coumarins are recognized for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory effects . Structural analogs of this compound often exploit substitutions on the coumarin core and side chains to modulate solubility, receptor affinity, and pharmacokinetics.
Properties
IUPAC Name |
6,7-dimethyl-4-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-19-15-23-22(17-25(28)29-24(23)16-20(19)2)18-27-13-11-26(12-14-27)10-6-9-21-7-4-3-5-8-21/h3-9,15-17H,10-14,18H2,1-2H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGKIOCTHLNUNJ-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)CC=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2CN3CCN(CC3)C/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethyl-4-({4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}methyl)-2H-chromen-2-one is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a chromenone core linked to a piperazine moiety, suggesting diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated arrangement of functional groups that contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 396.48 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds featuring chromenone structures. For instance, derivatives of chromenone have shown significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Table 1: Anticancer Activity of Chromenone Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Chromenone A | MCF-7 | 15.5 | Apoptosis induction |
| Chromenone B | A549 | 10.2 | Cell cycle arrest |
| Target Compound | HeLa | 12.0 | ROS generation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary findings suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Neuropharmacological Effects
The piperazine component of the compound suggests potential neuropharmacological activity. Research indicates that similar piperazine derivatives can act as serotonin receptor antagonists, which may contribute to anxiolytic or antidepressant effects.
Study on Anticancer Effects
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of chromenone and tested their efficacy against HeLa cells. The results indicated that modifications at the piperazine ring significantly enhanced cytotoxicity, with one derivative achieving an IC50 value of 10 µM, showcasing its potential as an anticancer agent .
Study on Antimicrobial Properties
A recent investigation explored the antimicrobial efficacy of various chromenone derivatives against clinical isolates. The study found that certain modifications improved activity against resistant strains of bacteria, highlighting the importance of structural optimization in drug design .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Inhibition of Topoisomerases : Disruption of DNA replication in cancer cells.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related coumarin derivatives, focusing on substituents, synthesis, and inferred biological activities.
Table 1: Comparative Analysis of Coumarin Derivatives
Key Observations:
Substituent Effects on Lipophilicity and Bioavailability: The target compound’s cinnamyl-piperazine side chain increases lipophilicity compared to the hydroxybenzyl-piperazine in 4e or the polar triazole-hydroxymethyl group in the corrected derivative . This may improve blood-brain barrier penetration or intracellular uptake in cancer cells .
Synthetic Accessibility :
- The target compound likely employs a Mannich reaction to introduce the piperazinylmethyl group, a common strategy for coupling amines to coumarins . In contrast, 4e requires a longer propoxy linker and Schiff base condensation, which may reduce yield due to steric hindrance .
- Compound 17 involves complex heterocyclic synthesis, limiting scalability compared to the straightforward alkylation steps in the target compound’s synthesis .
Biological Activity :
- The target compound’s dimethyl groups at positions 6 and 7 are strategically placed to block cytochrome P450-mediated oxidation, a common metabolic pathway for coumarins . This modification is absent in 4e and 17 , suggesting superior metabolic stability.
- The triazole ring in the corrected derivative may confer resistance to hydrolysis, extending half-life in vivo compared to the target compound’s piperazine-cinnamyl group, which could undergo oxidative cleavage.
Research Findings and Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Anticancer Potential: Piperazine derivatives often exhibit anticancer activity by intercalating DNA or inhibiting topoisomerases. The cinnamyl group’s conjugated double bond may further stabilize interactions with DNA grooves, as seen in other planar aromatic systems .
- Immunomodulation: Coumarins with bulky substituents (e.g., 4e’s hydroxybenzyl group) are reported to suppress cytokine release . The target compound’s cinnamyl group may similarly modulate inflammatory pathways.
- Antimicrobial Activity: Thiazolo-isoxazole-containing Compound 17 highlights the role of fused heterocycles in antimicrobial activity , a trait less pronounced in the target compound due to its lack of such motifs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
